2-Methyl-5-(4-phenoxybenzoyl)pyridine
Description
2-Methyl-5-(4-phenoxybenzoyl)pyridine (CAS: 1187167-74-3) is a pyridine derivative with the molecular formula C₁₉H₁₅NO₂ and a molecular weight of 289.34 g/mol . Its structure comprises a pyridine ring substituted with a methyl group at position 2 and a 4-phenoxybenzoyl moiety at position 3. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research . Its physicochemical properties, such as moderate polarity and aromaticity, make it suitable for applications in organic synthesis and drug discovery.
Safety protocols for handling this compound include precautions against inhalation, ingestion, and skin contact, with recommended safety measures (e.g., P264+P280+P305+P351+P338+P337+P313) .
Properties
IUPAC Name |
(6-methylpyridin-3-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-7-8-16(13-20-14)19(21)15-9-11-18(12-10-15)22-17-5-3-2-4-6-17/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFDVXWWKSGFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239637 | |
| Record name | (6-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-18-8 | |
| Record name | (6-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-3-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Methyl-5-(4-phenoxybenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-bromopyridine with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-Methyl-5-(4-phenoxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
2-Methyl-5-(4-phenoxybenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Methyl-5-(4-phenoxybenzoyl)pyridine are best understood through comparison with analogous pyridine derivatives. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position(s) | Key Functional Groups | MDL Number |
|---|---|---|---|---|---|
| This compound | C₁₉H₁₅NO₂ | 289.34 | 5-(4-phenoxybenzoyl), 2-methyl | Phenoxy, benzoyl, methyl | MFCD13153228 |
| 2-Methyl-4-(3-phenoxybenzoyl)pyridine | C₁₉H₁₅NO₂ | 289.34 | 4-(3-phenoxybenzoyl), 2-methyl | Phenoxy, benzoyl, methyl | MFCD13153296 |
| 2-Methyl-4-(4-phenoxybenzoyl)pyridine | C₁₉H₁₅NO₂ | 289.34 | 4-(4-phenoxybenzoyl), 2-methyl | Phenoxy, benzoyl, methyl | MFCD13153297 |
| 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine | C₁₅H₁₂F₃NO | 265.23 | 5-(2-CF₃-benzoyl), 2-methyl | Trifluoromethyl, benzoyl, methyl | Not provided |
| 2-Methyl-5-(4-chlorophenyl)pyridine N-oxide | C₁₂H₁₀ClNO | 219.67 | 5-(4-Cl-phenyl), N-oxide | Chlorophenyl, N-oxide, methyl | Not provided |
Key Findings:
Positional Isomerism and Electronic Effects: The phenoxybenzoyl group in this compound at position 5 confers distinct electronic properties compared to its positional isomers (4-substituted derivatives). 2-Methyl-4-(3-phenoxybenzoyl)pyridine and 2-Methyl-4-(4-phenoxybenzoyl)pyridine exhibit identical molecular weights but differ in substituent positions, leading to variations in dipole moments and solubility profiles .
Functional Group Impact: The trifluoromethyl group in 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine introduces strong electron-withdrawing effects, which may enhance binding affinity in kinase inhibitors compared to the electron-donating phenoxy group . N-Oxide derivatives (e.g., 2-Methyl-5-(4-chlorophenyl)pyridine N-oxide) exhibit altered pharmacokinetic properties due to increased polarity, impacting bioavailability .
For example, para-substituted aromatic groups often enhance target selectivity in kinase inhibition .
Synthetic Considerations: Derivatives with chloro or nitro groups (e.g., ) demonstrate higher melting points (268–287°C) compared to non-polar analogs, reflecting stronger intermolecular forces . The synthesis of this compound likely follows protocols similar to those for substituted pyridines, involving Friedel-Crafts acylation or Suzuki-Miyaura coupling .
Biological Activity
2-Methyl-5-(4-phenoxybenzoyl)pyridine is a compound of growing interest in pharmacological research due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H16N2O2
- CAS Number : 1187170-18-8
This compound features a pyridine ring substituted with a phenoxybenzoyl group, which is significant for its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli . The structural similarity suggests that this compound may possess comparable antimicrobial properties.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound can form hydrogen bonds and engage in π-π stacking interactions with nucleotides, enhancing its binding affinity to target enzymes like DNA gyrase . Such interactions are crucial for inhibiting bacterial growth and could lead to the development of new antibacterial agents.
Case Studies
- Antibacterial Activity : A study on thiazolopyridine derivatives, structurally related to this compound, showed promising antibacterial activity against key pathogens. The binding interactions revealed essential hydrogen bonds and hydrophobic contacts that stabilize the compound within the active sites of target enzymes .
- Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cell lines. These studies utilized the MTT assay to determine cell viability, indicating that certain derivatives may exhibit selective toxicity towards cancer cells while sparing normal cells .
- Computational Studies : Molecular docking studies have provided insights into the binding affinities of this compound-like compounds with biological targets. These studies suggest that the compound's structural features contribute to its potential efficacy as an antimicrobial agent .
Data Summary
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa, E. coli | 0.21 µM | Inhibition of DNA gyrase |
| Cytotoxicity | HaCat, Balb/c 3T3 cells | Varies | Induction of apoptosis |
| Binding Affinity | DNA gyrase, MurD | Comparable to ciprofloxacin | Hydrogen bonding and π-stacking interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
